molecular formula C₂₃H₂₂BrNO B1145537 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine CAS No. 265321-58-2

2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine

Cat. No.: B1145537
CAS No.: 265321-58-2
M. Wt: 408.33
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine involves several steps. One common method includes the reaction of 2-bromo-1,2-diphenylethene with 4-hydroxy-N-methyl-ethanamine under specific conditions to form the desired compound . The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine has numerous scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its effects on estrogen receptors and its role in cellular signaling pathways.

    Medicine: Tamoxifen, the common name for this compound, is extensively used in the treatment of breast cancer and other hormone-related conditions.

    Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine involves its binding to estrogen receptors. By binding to these receptors, the compound can either block or activate estrogen signaling pathways, depending on the tissue type. This selective modulation of estrogen receptors is crucial in its therapeutic effects, particularly in inhibiting the growth of hormone receptor-positive breast cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Clomiphene: Another selective estrogen receptor modulator used to treat infertility.

    Raloxifene: Used to prevent osteoporosis in postmenopausal women.

    Toremifene: Similar to tamoxifen, used in the treatment of breast cancer.

Uniqueness

2-[4-(2-Bromo-1,2-diphenylethenyl)phenoxy]-N-methyl-ethanamine is unique due to its specific binding affinity and selective modulation of estrogen receptors. Its ability to act as both an antagonist and agonist in different tissues makes it particularly effective in treating hormone receptor-positive breast cancer .

Properties

CAS No.

265321-58-2

Molecular Formula

C₂₃H₂₂BrNO

Molecular Weight

408.33

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.